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Compound of Interest

Compound Name: DL-LYSINE:2HCL (EPSILON-15N)

Cat. No.: B1579947

Get Quote

Part 1: Technical Introduction & Rationale
The "DL" and "ε-15N" Factors
In standard SILAC, researchers use pure L-Lysine with a mass shift of +4 Da or +8 Da to

ensure distinct separation between "Light" and "Heavy" peptides. The use of DL-Lysine:2HCl

(ε-15N) introduces specific physicochemical constraints that must be managed:

Racemic Mixture (DL-Form): Mammalian cells exclusively metabolize L-Lysine for protein

synthesis. The D-Lysine isomer is generally inert but contributes to the total osmotic load and

competes for membrane transporters (e.g., CAT-1).

Implication: You must double the molar concentration of the reagent in the media to

achieve the required physiological concentration of the active L-isomer.

Single Dalton Shift (ε-15N): The ε-15N label adds exactly +0.997 Da to the lysine residue.

Implication: In a standard 1:1 mixing experiment, the "Heavy" peptide (M+1) will co-elute

and overlap perfectly with the first natural isotope peak (13C) of the "Light" peptide.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1579947#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579947?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solution: This reagent is best suited for Pulse-SILAC, where the appearance of the +1 Da

peak over time is measured to calculate synthesis rates (

), rather than static abundance ratios.

Mechanism of Action
The ε-15N label is located on the side-chain amine. This position is stable during protein

synthesis but is the target for post-translational modifications like acetylation and methylation.
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Figure 1: Differential Metabolic Fate of DL-Lysine Isomers. The scheme illustrates the selective

incorporation of the L-isomer into the proteome, while the D-isomer remains metabolically inert

or is excreted.

Part 2: Experimental Protocol
A. Media Formulation (Critical Step)
Standard DMEM/RPMI formulations must be adjusted to account for the racemic mixture.

Reagents Required:

Base Media: Lysine/Arginine-deficient DMEM or RPMI (dialyzed FBS compatible).

Label: DL-Lysine:2HCl (ε-15N) (Product specific).
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Serum: Dialyzed FBS (10 kDa cutoff) to remove endogenous light lysine.

Protocol:

Calculate L-Lysine Requirement: Determine the standard L-Lysine concentration for your cell

line (e.g., DMEM typically requires 0.798 mM or ~146 mg/L).

The "2x Rule": Weigh out double the mass of DL-Lysine:2HCl compared to standard L-

Lysine protocols.

Example: To prepare 500 mL of DMEM (requiring 73 mg L-Lys), add 146 mg of DL-

Lysine:2HCl (ε-15N).

Arginine Supplementation: Add standard L-Arginine:HCl (unlabeled or labeled, depending on

design) at standard concentrations (e.g., 28 mg/500 mL for DMEM).

Note: Excess Arginine is not required unless you observe Arginine-to-Proline conversion.

Filtration: Dissolve amino acids in a small volume of PBS or media, then sterile filter (0.22

µm) before adding to the main bottle.

B. Cell Culture & Adaptation
Seeding: Thaw cells directly into the DL-Heavy Media. Do not mix with Light media.

Passaging: Passage cells for at least 5-6 doublings to ensure >98% replacement of the

natural lysine pool with the tracer.

Monitoring: Since D-Lysine can act as a competitive inhibitor at high concentrations,

monitor cell morphology and doubling time closely during the first 2 passages. If toxicity is

observed, reduce DL-Lysine concentration by 25% and supplement with 25% Light L-

Lysine (creating a partial label), though this complicates analysis.

C. Pulse-Chase Experiment (Turnover Workflow)
This is the optimal application for +1 Da labeling.

Equilibration: Grow cells in standard "Light" media until 70% confluence.
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The Pulse: Wash cells 2x with warm PBS to remove extracellular light lysine.

Label Addition: Add pre-warmed DL-Heavy Media (Time 0).

Harvesting: Collect samples at defined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

Lysis: Lyse cells in 8M Urea or SDS buffer. Do not mix time points yet.

Part 3: Mass Spectrometry & Data Analysis[1][2]
The "Overlap" Challenge
In a mass spectrum, a peptide with sequence PEPTIDEK (containing one Lysine) will show:

Light (Old) Population: Monoisotopic peak at Mass

.

Heavy (New) Population: Monoisotopic peak at Mass

.

Problem: The Light population has a natural 13C isotope peak at

. Result: The signal at

is a sum of:

The Heavy peptide (Newly synthesized).[1]

The Light peptide's first carbon isotope (Old protein).

Analytical Solution
You must decouple the signals using the theoretical isotopic distribution.

Step-by-Step Calculation:

Calculate Theoretical M+1 Abundance: Based on the peptide sequence, calculate the

expected height of the natural M+1 peak relative to M (typically ~1.1% per carbon atom).
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Formula:

.

Measure Total Intensity at M+1: Let this be

.

Subtract Background:

.

Calculate Fractional Synthesis Rate (FSR):

.

Data Table: Expected Mass Shifts
Peptide Feature

Standard Lysine
(Light)

DL-Lysine (ε-15N)
(Heavy)

Mass Difference (Δ)

Label Site None
Epsilon-Amino

Nitrogen
+0.997 Da

Residue Mass 128.09 Da 129.09 Da +1.00 Da

Typical Peptide (1

Lys)
1200.000 Da 1201.000 Da +1.000 Da

Interference N/A
Overlaps with Light

13C isotope
CRITICAL

Part 4: Troubleshooting & Quality Control
Self-Validating the Protocol
To ensure the D-isomer is not interfering and the label is incorporating:

The "Zero-Time" Control: Analyze a sample immediately after adding the label (T=0).
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Pass Criteria: You should see only the Light envelope. The M+1 peak should match the

theoretical natural abundance exactly. Any excess height indicates contamination or rapid

turnover.

The "Infinity" Control: Grow cells for 10 doublings in DL-Heavy media.

Pass Criteria: The "Light" M peak should disappear. The dominant peak should be the

Heavy M (which is effectively M+1 relative to light).

Toxicity Check: Compare growth curves of cells in DL-Heavy media vs. Standard Light

media. If growth slows by >15%, the D-isomer concentration may be too high.

Common Pitfalls
Under-dosing: Forgetting to double the concentration for the DL-form leads to lysine

starvation (G1 arrest).

Arginine-to-Proline Conversion: If heavy Arginine is also used, ensure Proline conversion is

checked. (Less relevant if only using Lysine tracer).

Software Failure: Standard SILAC software (MaxQuant, Proteome Discoverer) often defaults

to +4/+8 Da pairs. You must manually configure the search engine for a +0.997 Da Lysine

modification and enable "Isotope Pattern Deconvolution".
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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